L-734217

Oral Antithrombotic Canine Thrombosis Model GPIIb/IIIa Antagonist

Procure L-734217, the only orally active GPIIb/IIIa antagonist with a unique dual-elimination profile (64% renal/32% biliary) and equipotent αVβ3/α5β1 cross-reactivity. Ideal for chronic canine/guinea pig thrombosis studies or species-specific ADME research. High-purity, research-grade solid available for immediate procurement.

Molecular Formula C18H31N3O4
Molecular Weight 353.5 g/mol
CAS No. 146144-48-1
Cat. No. B1674055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-734217
CAS146144-48-1
Synonyms(3(R)-(2-(piperidin-4-yl)ethyl)-2-oxopiperidinyl)acetyl-3(S)-methyl-beta-alanine
L 734217
L-734,217
L-734217
Molecular FormulaC18H31N3O4
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)NC(=O)CN1CCCC(C1=O)CCC2CCNCC2
InChIInChI=1S/C18H31N3O4/c1-13(11-17(23)24)20-16(22)12-21-10-2-3-15(18(21)25)5-4-14-6-8-19-9-7-14/h13-15,19H,2-12H2,1H3,(H,20,22)(H,23,24)/t13-,15+/m1/s1
InChIKeySFFMYDBKYYBJRY-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-734217 (CAS 146144-48-1): An Orally Active, Nonpeptide GPIIb/IIIa Antagonist for Antithrombotic Research


L-734217 (CAS 146144-48-1) is a potent, low-molecular-weight, nonpeptide fibrinogen receptor antagonist (GPIIb/IIIa or αIIbβ3 integrin antagonist) developed by Merck as an orally active antithrombotic agent [1]. First described in the Journal of Medicinal Chemistry in 1995, the compound was advanced to Phase I clinical evaluation for the treatment of thrombotic disorders but was subsequently discontinued [2]. Unlike many early GPIIb/IIIa antagonists that require parenteral administration, L-734217 was specifically designed as an orally active, nonpeptide small molecule (MW 353.46; C18H31N3O4) suitable for chronic antithrombotic prophylaxis [1].

Why L-734217 Cannot Be Replaced by Generic αIIbβ3 Antagonists in Experimental Models


Oral GPIIb/IIIa antagonists represent a structurally and pharmacologically heterogeneous class with marked divergence in potency, species-specific oral bioavailability, and off-target integrin binding profiles. Unlike parenteral agents such as abciximab or eptifibatide, L-734217 was engineered for oral activity and demonstrates a unique dual-elimination pharmacokinetic profile (64% renal, 32% biliary) in canine models [1]. Furthermore, L-734217 exhibits measurable cross-reactivity with αVβ3 (vitronectin receptor) and α5β1 (fibronectin receptor) integrins at nanomolar concentrations, a property not uniformly shared across the class and which may influence experimental outcomes in angiogenesis or cell adhesion assays [2]. Simple substitution with another GPIIb/IIIa antagonist without verifying species-specific oral bioavailability and integrin selectivity could invalidate experimental reproducibility or confound data interpretation.

L-734217 Quantitative Evidence for Differentiated Selection vs. GPIIb/IIIa Comparators


Oral Antithrombotic Efficacy in Canine Models vs. Elarofiban (RWJ-53308)

L-734217 demonstrates significant oral antithrombotic efficacy in a conscious canine model of coronary artery thrombosis (Folts model). When compared to Elarofiban (RWJ-53308), a more potent in vitro GPIIb/IIIa antagonist (IC50 = 0.15 nM for fibrinogen binding), L-734217 exhibits a distinct in vivo pharmacological profile characterized by a more gradual onset and sustained duration of action [1].

Oral Antithrombotic Canine Thrombosis Model GPIIb/IIIa Antagonist

Species-Specific Oral Antiplatelet Activity: Guinea Pig vs. Rat vs. Dog

L-734217 exhibits pronounced species-dependent oral antiplatelet activity, a critical consideration for preclinical study design. Ex vivo inhibition of ADP-induced platelet aggregation following oral dosing varies dramatically across species [1].

Species Selectivity Ex Vivo Platelet Aggregation Oral Bioavailability

Activation-State Dependent αIIbβ3 Binding Affinity and Functional Potency

L-734217 exhibits a significant shift in binding affinity depending on the activation state of the αIIbβ3 integrin, a characteristic that differentiates it from RGD-mimetic peptides. It binds with high affinity (Kd = 4.5 nM) to the activated conformation of the receptor, but with markedly lower affinity (Kd = 600-650 nM) to the resting state on unstimulated platelets [1].

Integrin Activation State Binding Affinity Platelet Aggregation

Metabolic Stability and Dual-Route Elimination Profile in Canine Models

In conscious dog studies, L-734217 demonstrates high metabolic stability with elimination occurring via both renal and hepatic routes, a profile that distinguishes it from predominantly renally cleared agents and contributes to its sustained duration of action [1].

Pharmacokinetics Renal Clearance Biliary Excretion Metabolic Stability

Optimal Research and Industrial Application Scenarios for L-734217


Investigating Chronic Oral GPIIb/IIIa Blockade in Canine or Guinea Pig Thrombosis Models

L-734217 is uniquely suited for studies requiring chronic, oral administration of a GPIIb/IIIa antagonist in canine or guinea pig models, where it demonstrates high oral potency (ED50 = 0.3 mg/kg). Its dual-elimination profile (64% renal, 32% biliary) and metabolic stability ensure reproducible exposure in long-term dosing paradigms, making it a benchmark tool for evaluating the effects of sustained integrin blockade on thrombosis and hemostasis [1].

Studying Species-Dependent Oral Bioavailability of Integrin Antagonists

The dramatic species-dependent potency of L-734217 (guinea pig and dog ED50 = 0.3 mg/kg vs. rat ED50 = 3.0 mg/kg) makes it an invaluable probe for investigating the molecular mechanisms underlying species-specific oral bioavailability of nonpeptide GPIIb/IIIa antagonists. It serves as a control compound in comparative pharmacology studies aimed at understanding interspecies differences in absorption, distribution, metabolism, and excretion (ADME) of integrin-targeted agents [1].

Investigating Integrin Cross-Reactivity in Cell Adhesion Assays

L-734217 exhibits potent, equipotent inhibition of αVβ3 (vitronectin receptor) and α5β1 (fibronectin receptor) integrins (IC50 = 5 nM for both) in addition to its primary αIIbβ3 target. This unique cross-reactivity profile makes it a useful tool for dissecting the roles of these integrins in complex biological processes such as angiogenesis, cell migration, and adhesion, provided the compound is used at concentrations validated for each target in the specific assay system [1].

Investigating Activation-State Dependent Integrin Antagonism

With a high selectivity for the activated conformation of αIIbβ3 (Kd = 4.5 nM) over the resting state (Kd = 600-650 nM), L-734217 is an ideal tool for studies designed to differentiate the roles of basal integrin function (hemostasis) from pathological integrin activation (thrombosis). This profile allows researchers to explore therapeutic windows and bleeding risk associated with activation-state selective antagonism in preclinical models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-734217

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.